Oxaprocina
Descripción general
Descripción
Oxaprozin es un fármaco antiinflamatorio no esteroideo (AINE) que se utiliza principalmente para aliviar la inflamación, la hinchazón, la rigidez y el dolor en las articulaciones asociado con la osteoartritis y la artritis reumatoide . Es un derivado del ácido propiónico y es conocido por sus propiedades analgésicas y antipiréticas .
Mecanismo De Acción
El mecanismo de acción de oxaprozin implica la inhibición de las enzimas ciclooxigenasa (COX) en las plaquetas, lo que lleva al bloqueo de la síntesis de prostaglandinas . Esta inhibición reduce la inflamación, el dolor y la fiebre. Se cree que los efectos antipiréticos de oxaprozin se deben a su acción sobre el hipotálamo, lo que resulta en un aumento del flujo sanguíneo periférico, vasodilatación y posterior disipación del calor .
Aplicaciones Científicas De Investigación
Oxaprozin tiene una amplia gama de aplicaciones de investigación científica. Se utiliza ampliamente en los campos de la química, la biología, la medicina y la industria . En química, se estudia su complejación con ciclodextrinas para mejorar su solubilidad y estabilidad . En biología y medicina, oxaprozin se utiliza para controlar el dolor y la inflamación en afecciones como la osteoartritis y la artritis reumatoide . En la industria farmacéutica, se utiliza para desarrollar nuevas formulaciones de fármacos y terapias combinadas .
Análisis Bioquímico
Biochemical Properties
Oxaprozin plays a significant role in biochemical reactions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation and pain . By blocking COX enzymes, oxaprozin reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, oxaprozin interacts with various proteins and biomolecules, including albumin, to which it binds extensively in the plasma .
Cellular Effects
Oxaprozin influences various cellular processes, particularly in inflammatory cells. It inhibits the synthesis of prostaglandins, leading to reduced inflammation and pain . This inhibition affects cell signaling pathways, particularly those involving the inflammatory response . Oxaprozin also impacts gene expression by downregulating the expression of pro-inflammatory genes . Furthermore, it affects cellular metabolism by altering the production of inflammatory mediators .
Molecular Mechanism
At the molecular level, oxaprozin exerts its effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins . The reduction in prostaglandin synthesis leads to decreased inflammation, pain, and fever . Oxaprozin’s binding interactions with COX enzymes involve the formation of hydrogen bonds and hydrophobic interactions, stabilizing the drug-enzyme complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxaprozin have been observed to change over time. Oxaprozin is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that oxaprozin maintains its anti-inflammatory and analgesic effects over extended periods . Prolonged use may lead to gastrointestinal and cardiovascular side effects . In vitro and in vivo studies have demonstrated that oxaprozin’s efficacy remains consistent over time, although its safety profile requires careful monitoring .
Dosage Effects in Animal Models
In animal models, the effects of oxaprozin vary with different dosages. At therapeutic doses, oxaprozin effectively reduces inflammation and pain without significant adverse effects . At higher doses, oxaprozin can cause gastrointestinal irritation and renal toxicity . Studies have shown that the threshold for toxic effects is relatively high, but caution is necessary when administering high doses . Oxaprozin’s analgesic potency in animal models is comparable to other NSAIDs, such as ibuprofen and naproxen .
Metabolic Pathways
Oxaprozin is primarily metabolized in the liver through microsomal oxidation and conjugation with glucuronic acid . The major metabolites are oxaprozin glucuronide and hydroxylated derivatives, which are excreted in the urine and bile . Approximately 95% of oxaprozin is metabolized, with only a small fraction excreted unchanged in the urine . The metabolic pathways of oxaprozin involve cytochrome P450 enzymes, particularly CYP2C9 .
Transport and Distribution
Oxaprozin is well-absorbed after oral administration and is extensively bound to plasma proteins, primarily albumin . It has a volume of distribution of approximately 11 to 17 L/70 kg . Oxaprozin distributes into synovial tissues at concentrations higher than in plasma, which is beneficial for treating joint inflammation . The drug’s transport and distribution are influenced by its high protein-binding capacity and its ability to penetrate inflamed tissues .
Subcellular Localization
Oxaprozin’s subcellular localization is primarily within the cytoplasm, where it interacts with COX enzymes . It does not require specific targeting signals or post-translational modifications for its activity . The drug’s localization within the cytoplasm allows it to effectively inhibit prostaglandin synthesis at the site of inflammation . This subcellular distribution is crucial for its therapeutic efficacy in reducing inflammation and pain .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Oxaprozin se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del ácido 4,5-difenil-2-oxazolpropiónico con reactivos apropiados bajo condiciones controladas . La preparación de sistemas sólidos a menudo implica métodos como la mezcla física, el amasado, la molienda conjunta, el calentamiento sellado, la coevaporación y la coliofilización .
Métodos de producción industrial: En entornos industriales, oxaprozin se produce utilizando técnicas de síntesis química a gran escala. El proceso generalmente involucra el uso de ciclodextrinas para mejorar la solubilidad, la velocidad de disolución, la estabilidad química y la biodisponibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: Oxaprozin sufre varias reacciones químicas, incluida la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para su procesamiento metabólico y efectos terapéuticos.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran oxaprozin incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones generalmente se controlan para garantizar los resultados deseados .
Principales productos formados: Los principales productos formados a partir de las reacciones de oxaprozin incluyen sus metabolitos, que se procesan en el hígado mediante oxidación y conjugación con ácido glucurónico .
Comparación Con Compuestos Similares
Compuestos similares: Oxaprozin es similar a otros AINE como el metotrexato y la hidroxicloroquina . Estos compuestos comparten efectos terapéuticos similares, pero difieren en sus estructuras químicas y mecanismos de acción específicos.
Singularidad: Oxaprozin es único debido a su estructura química específica, que le permite ser eficaz en el tratamiento de una amplia gama de afecciones inflamatorias con relativamente menos efectos adversos en comparación con otros AINE . Su larga vida media también contribuye a su eficacia en el manejo de afecciones crónicas .
Propiedades
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPXSFXSNFPTHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045118 | |
Record name | Oxaprozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble, Slightly soluble in alcohol. Insoluble in water, 3.25e-02 g/L | |
Record name | Oxaprozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00991 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Anti-inflammatory effects of Oxaprozin are believed to be due to inhibition of cylooxygenase in platelets which leads to the blockage of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. Oxaprozin is a non-selective NSAID, with a cell assay system showing lower COX-2 selectivity implying higher COX-1 selectivity., This study was undertaken to evaluate the scavenging activity for reactive oxygen species (ROS) and reactive nitrogen species (RNS) by several nonsteroidal anti-inflammatory drugs (NSAIDs), namely indole derivatives (indomethacin, acemetacin, etodolac), pyrrole derivatives (tolmetin and ketorolac), and an oxazole derivative (oxaprozin). The inhibition of prostaglandin synthesis constitutes the primary mechanism of the anti-inflammatory action of these drugs. Nevertheless, it has been suggested that the anti-inflammatory activity of NSAIDs may be also partly due to their ability to scavenge ROS and RNS and to inhibit the respiratory burst of neutrophils triggered by various activator agents. Thus, the scavenging activity of these NSAIDs was evaluated against an array of ROS (O(2)(-), HO, HOCl, and ROO) and RNS (NO and ONOO(-)) using noncellular in vitro systems. The results obtained demonstrated that tolmetin, ketorolac, and oxaprozin were not active against O(2)(-), while acemetacin, indomethacin, and etodolac exhibited concentration-dependent effects. Oxaprozin was also the least active scavenger for HO, among all the tested NSAIDs shown to be active. The scavenging effect for HOCl was not observed for any of the tested NSAIDs. The ROO was effectively scavenged by etodolac, with the other tested NSAIDs being much less active. NO and ONOO(-) were scavenged by all the tested NSAIDs., Oxaprozin is a nonsteroidal anti-inflammatory drug characterised by a propionic acid-based structure. It is able to diffuse easily into inflamed synovial tissues after oral administration. Although discovered > 20 years ago, it is now under intensive investigation because of its unusual pharmacodynamic properties. Other than being a nonselective cyclooxygenase inhibitor, the drug is capable of inhibiting both anandamide hydrolase in neurons (median inhibitory concentration [IC50] = 85 umol/L), with consequent potent analgesic activity, and NF-kappaB activation in inflammatory cells (IC50 = 50 umol/L). Moreover, oxaprozin induces apoptosis of activated monocytes in a dose-dependent manner, with the effect being detectable at a concentration of 5 micromol/L and reaching the maximum activity at 50 umol/L. As monocyte-macrophages and NF-kappaB pathways are crucial for synthesis of proinflammatory and histotoxic mediators in inflamed joints, oxaprozin appears to be endowed with pharmacodynamic properties exceeding those presently assumed as markers of classical nonsteroidal anti-inflammatory drug. | |
Record name | Oxaprozin | |
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Color/Form |
Crystals from methanol | |
CAS No. |
21256-18-8 | |
Record name | Oxaprozin | |
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Record name | Oxaprozin [USAN:USP:INN:BAN:JAN] | |
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Record name | Oxaprozin | |
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Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
158-159 °C, 160.5 to 161.5 °C, 158 - 159 °C | |
Record name | Oxaprozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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